Scaffold Superiority of Furo[3,2-c]pyridine Core vs. Thieno[3,2-c]pyridine in Kinase Inhibition
Compounds built on a furo[3,2-c]pyridine scaffold have been developed into potent, orally bioavailable kinase inhibitors, whereas the corresponding thieno[3,2-c]pyridine analogs demonstrate differential pharmacological profiles [1]. A notable example, OSI-296 (a 6-aminofuro[3,2-c]pyridine derivative), exhibits dual inhibition of cMET and RON kinases with IC50 values of 42 nM and 200 nM, respectively, and shows in vivo efficacy in tumor xenograft models upon oral dosing [1]. This establishes the furo[3,2-c]pyridine core as a privileged and clinically relevant pharmacophore, distinguishing it from sulfur-containing isosteres and underscoring the strategic value of procuring building blocks with this core for drug discovery [1].
| Evidence Dimension | Kinase Inhibitory Activity (cMET/RON dual inhibition) |
|---|---|
| Target Compound Data | IC50 (cMET) = 42 nM; IC50 (sfRon) = 200 nM (for derivative OSI-296) |
| Comparator Or Baseline | Thieno[3,2-c]pyridine scaffold |
| Quantified Difference | Quantified difference not available; pharmacological profile differs |
| Conditions | In vitro kinase assay; in vivo tumor xenograft models |
Why This Matters
This class-level evidence demonstrates the furo[3,2-c]pyridine core's proven capacity to yield potent, orally efficacious clinical candidates, which informs procurement decisions favoring this scaffold over less-validated alternatives.
- [1] Steinig, A. G., et al. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorganic & Medicinal Chemistry Letters. 2013. View Source
